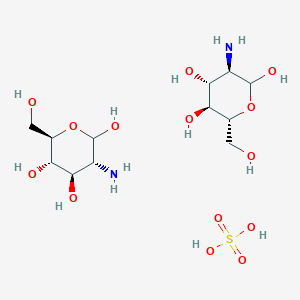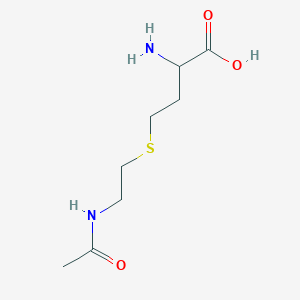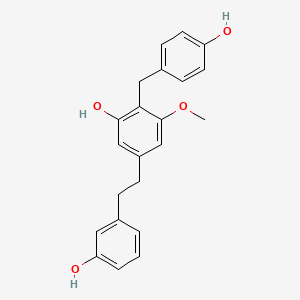
Glucosaminesulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glucosamine sulfate is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is a natural compound found in cartilage, the tough tissue that cushions joints. In supplement form, glucosamine sulfate is harvested from the shells of shellfish or made in a laboratory. It is commonly used to support joint health and is marketed as a dietary supplement for people with osteoarthritis .
準備方法
Synthetic Routes and Reaction Conditions: Glucosamine sulfate can be synthesized through the hydrolysis of chitin, which is found in the exoskeletons of shellfish. The process involves treating chitin with strong acids at high temperatures to break it down into glucosamine. This glucosamine is then reacted with sulfuric acid to produce glucosamine sulfate .
Industrial Production Methods: In industrial settings, glucosamine sulfate is often produced by fermenting grains such as corn or wheat. This method involves using microorganisms to convert the grain into glucosamine, which is then sulfated to produce glucosamine sulfate. Another method involves the enzymatic hydrolysis of chitin using chitinolytic enzymes, which is considered more environmentally friendly .
化学反応の分析
Types of Reactions: Glucosamine sulfate undergoes various chemical reactions, including:
Oxidation: Glucosamine can be oxidized to produce glucosaminic acid.
Reduction: Reduction of glucosamine can yield glucosaminitol.
Substitution: Glucosamine can undergo substitution reactions to form derivatives such as N-acetylglucosamine
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetic anhydride is commonly used for acetylation reactions
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: N-acetylglucosamine
科学的研究の応用
Glucosamine sulfate has a wide range of scientific research applications:
作用機序
Glucosamine sulfate exerts its effects by stimulating the synthesis of glycosaminoglycans, which are essential components of cartilage. It also inhibits the degradation of proteoglycans and promotes the incorporation of sulfur into cartilage. This helps to maintain the structural integrity of cartilage and reduce inflammation. The molecular targets include chondrocytes and synovial cells, where glucosamine induces the production of hyaluronic acid and other glycosaminoglycans .
類似化合物との比較
Glucosamine hydrochloride: Another form of glucosamine that is often used in dietary supplements.
N-acetylglucosamine: A derivative of glucosamine that is used in the synthesis of glycosaminoglycans and has similar applications in joint health.
Chondroitin sulfate: Often used in combination with glucosamine sulfate to support joint health.
Uniqueness of Glucosamine Sulfate: Glucosamine sulfate is unique in its ability to provide sulfur, which is essential for the synthesis of cartilage. It has been shown to be more effective in reducing the symptoms of osteoarthritis compared to other forms of glucosamine .
特性
分子式 |
C12H28N2O14S |
|---|---|
分子量 |
456.42 g/mol |
IUPAC名 |
(3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;sulfuric acid |
InChI |
InChI=1S/2C6H13NO5.H2O4S/c2*7-3-5(10)4(9)2(1-8)12-6(3)11;1-5(2,3)4/h2*2-6,8-11H,1,7H2;(H2,1,2,3,4)/t2*2-,3-,4-,5-,6?;/m11./s1 |
InChIキー |
CVCQAQVBOPNTFI-AAONGDSNSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)O.OS(=O)(=O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)N)O)O)O.C(C1C(C(C(C(O1)O)N)O)O)O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,8-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11934632.png)
![3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide](/img/structure/B11934634.png)
![[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]boronic acid;methanesulfonic acid](/img/structure/B11934641.png)
![methyl 2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934645.png)
![[(Z)-non-2-enyl] 6-[2-(dimethylamino)ethylsulfanylcarbonyl-(6-oxo-6-tridecan-7-yloxyhexyl)amino]hexanoate](/img/structure/B11934646.png)
![3-[2-[2-[2-[bis[3-(dodecylamino)-3-oxopropyl]amino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]ethylamino]ethyl-[3-(dodecylamino)-3-oxopropyl]amino]-N-dodecylpropanamide](/img/structure/B11934653.png)
![1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea](/img/structure/B11934655.png)


![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)

![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
